1-Phenyl-2-(p-tolyl)ethylamine

Description

The exact mass of the compound 1-Phenyl-2-(p-tolyl)ethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-2-(p-tolyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(p-tolyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

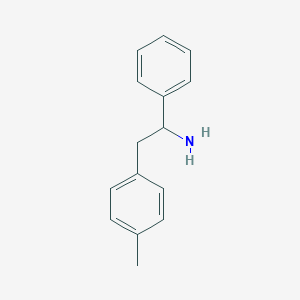

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDZTXDTPZBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962412 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42291-04-3, 30275-30-0 | |

| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-(p-tolyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and chemical industries, primarily serving as a crucial intermediate in the synthesis of various bioactive molecules and chiral drugs, including antidepressants.[1][2] Its stereoisomers, particularly the (S)-enantiomer, are highly valued for their role in asymmetric synthesis, enabling the production of enantiomerically pure compounds with enhanced therapeutic efficacy and minimized side effects.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-Phenyl-2-(p-tolyl)ethylamine, with a focus on reductive amination and the Leuckart reaction. The document delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of these methods to inform laboratory and industrial-scale production.

Introduction: The Significance of 1-Phenyl-2-(p-tolyl)ethylamine

1-Phenyl-2-(p-tolyl)ethylamine, with the chemical formula C₁₅H₁₇N, is a secondary amine characterized by a phenyl group and a p-tolyl group attached to a two-carbon ethylamine backbone. Its molecular structure, particularly its chirality, makes it a versatile building block in organic synthesis.[1] The demand for enantiomerically pure forms of this compound is driven by the stringent requirements of the pharmaceutical industry for stereospecific drug candidates to improve pharmacological profiles and reduce off-target effects.

Key Applications:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting neurological disorders.[1]

-

Organic Synthesis: Used to create complex molecules, providing a versatile scaffold for medicinal chemists.[1]

-

Chiral Catalysis: Its inherent chirality makes it valuable in asymmetric synthesis to produce specific enantiomers with high efficiency.[1]

-

Agrochemicals: The structural motif is found in some optically active pyrethroid insecticides.[3][4]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 1-Phenyl-2-(p-tolyl)ethylamine reveals two primary disconnection approaches, both pointing towards a carbon-nitrogen bond formation as the key synthetic step. This logically leads to two main synthetic strategies:

-

Approach A: Reductive Amination. This involves the formation of an imine intermediate from a ketone and an amine, followed by reduction. Two variations are possible:

-

Route A1: Benzyl methyl ketone (phenyl-2-propanone) and p-toluidine.

-

Route A2: p-Tolylacetone and aniline.

-

-

Approach B: Leuckart-Wallach Reaction. A classical method for the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent.

Caption: Retrosynthetic analysis of 1-Phenyl-2-(p-tolyl)ethylamine.

Synthesis Pathway I: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] It proceeds in two main steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. The key advantage of this method is the ability to control the reaction conditions to favor the formation of the desired product and minimize side reactions.

Mechanism of Reductive Amination

The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reduction of the imine can be achieved using various reducing agents.

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis from Benzyl Methyl Ketone and p-Toluidine

This protocol is adapted from established procedures for the reductive amination of ketones.[5]

Materials:

-

Benzyl methyl ketone (Phenyl-2-propanone, P2P)

-

p-Toluidine

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Step-by-Step Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve benzyl methyl ketone (1 equivalent) and p-toluidine (1-1.2 equivalents) in a suitable solvent like methanol or ethanol.

-

A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of approximately 2.

-

Wash the acidic aqueous layer with diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH greater than 12 to deprotonate the amine.

-

Extract the product into diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 1-Phenyl-2-(p-tolyl)ethylamine can be purified by vacuum distillation or column chromatography on silica gel.

-

Enantioselective Reductive Amination

Given the importance of the chirality of the target molecule, enantioselective synthesis is a highly desirable approach. This can be achieved by using a chiral catalyst or a chiral reducing agent. While specific catalysts for this exact transformation are not widely reported in readily available literature, general principles of asymmetric reductive amination can be applied.[6] This often involves the use of transition metal catalysts with chiral ligands.[6]

Synthesis Pathway II: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the synthesis of amines by the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium formate or formamide.[7][8]

Mechanism of the Leuckart-Wallach Reaction

The reaction mechanism is believed to involve the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[7][9] The reaction typically requires high temperatures (160-185 °C) and can result in the formation of N-formyl byproducts, which require a subsequent hydrolysis step to yield the free amine.[8][10]

Caption: Simplified schematic of the Leuckart-Wallach reaction.

Experimental Protocol: Synthesis from p-Tolylacetone

This protocol is based on general procedures for the Leuckart reaction.[8]

Materials:

-

p-Tolylacetone

-

Ammonium formate or Formamide and formic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Benzene or Toluene

Step-by-Step Procedure:

-

Reaction:

-

In a flask equipped with a reflux condenser, mix p-tolylacetone (1 equivalent) with an excess of ammonium formate (2-3 equivalents).

-

Heat the mixture to 160-185 °C for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

-

-

Hydrolysis of the Formyl Intermediate:

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the N-formyl intermediate.

-

-

Work-up and Isolation:

-

After cooling, make the solution strongly alkaline with a concentrated NaOH solution.

-

Extract the liberated amine with benzene or toluene.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Comparative Analysis of Synthesis Pathways

| Feature | Reductive Amination (with NaBH₄) | Leuckart-Wallach Reaction |

| Reaction Conditions | Milder (room temperature to gentle heating) | Harsh (high temperatures, 160-185 °C) |

| Reagents | Borohydride reducing agents, various solvents | Formic acid or its derivatives |

| Byproducts | Borate salts | N-formyl amines, CO₂ |

| Yield | Generally good to excellent | Variable, can be moderate to good |

| Scalability | Readily scalable | Scalable, but high temperatures can be a challenge |

| Stereocontrol | Amenable to asymmetric catalysis | Difficult to achieve stereocontrol |

| Safety | Flammable solvents, borohydrides are water-reactive | High temperatures, corrosive acids |

Characterization of 1-Phenyl-2-(p-tolyl)ethylamine

The successful synthesis of the target compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₇N[3][4] |

| Molecular Weight | 211.31 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[11] |

| Boiling Point | 317.8±11.0 °C (Predicted)[3][4] |

| Density | ~1.02 g/mL[11] |

| Refractive Index | ~1.57[11] |

Spectroscopic Data:

-

¹H NMR: Expected signals for aromatic protons (phenyl and p-tolyl groups), a singlet for the methyl group on the tolyl ring, and signals for the ethylamine backbone protons.

-

¹³C NMR: Resonances corresponding to the aromatic and aliphatic carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of 1-Phenyl-2-(p-tolyl)ethylamine can be effectively achieved through two primary pathways: reductive amination and the Leuckart-Wallach reaction. Reductive amination offers milder reaction conditions and is more amenable to the development of enantioselective variants, which is crucial for its application in the pharmaceutical industry. The Leuckart-Wallach reaction, while a classic and robust method, is often limited by its harsh conditions and lack of stereocontrol. The choice of the synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, desired purity, and the availability of chiral catalysts for enantioselective processes. Further research into efficient and scalable asymmetric catalytic systems for the reductive amination pathway will be of significant value in the continued development of chiral pharmaceuticals.

References

-

(S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. [Link]

-

Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

-

The Leuckart Reaction. Chemistry LibreTexts. [Link]

-

Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications. [Link]

-

Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E) - NIH. National Institutes of Health. [Link]

-

Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. ResearchGate. [Link]

-

Slide 1. University of New Hampshire. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

the leuckart reaction. Erowid. [Link]

-

Benzyl methyl ketone p-nitrophenylhydrazone. PubChem. [Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]

-

Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. National Institutes of Health. [Link]

-

Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

- Improved method for the synthesis of substituted formylamines and substituted amines.

-

(S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

Sources

- 1. JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(p-Tolyl)ethylamin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]

- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. mdpi.com [mdpi.com]

- 10. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 11. 1-Phenyl-2-(p-tolyl)ethylamine | 30275-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide on the Safety and Handling of 1-Phenyl-2-(p-tolyl)ethylamine

Introduction:

1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that serves as a critical building block in advanced organic synthesis. Its utility is particularly pronounced in the pharmaceutical sector, where it functions as a key intermediate in the development of chiral drugs, including antidepressants and other therapeutics targeting neurological disorders.[1] Its role in asymmetric synthesis allows for the efficient production of enantiomerically pure compounds, which is paramount for maximizing therapeutic efficacy while minimizing potential side effects.[1]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved and the rationale behind the recommended safety protocols. By grounding our procedures in scientific principles, we aim to foster a proactive safety culture that is both rigorous and intuitive.

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

The IUPAC name for this compound is 2-(4-methylphenyl)-1-phenylethan-1-amine.[2] It is recognized by several CAS Numbers depending on its stereochemistry: 30339-30-1 for the (S)-enantiomer and 30275-30-0 for the racemic mixture.[1][3]

Caption: Chemical structure of 1-Phenyl-2-(p-tolyl)ethylamine.

Table 1: Physicochemical Properties of 1-Phenyl-2-(p-tolyl)ethylamine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 30339-30-1 ((S)-enantiomer) 30275-30-0 (racemate) | [1] |

| Molecular Formula | C₁₅H₁₇N | [1][2][4] |

| Molecular Weight | 211.31 g/mol | [1][2][4] |

| Appearance | Colorless to red or green clear liquid | [1][5] |

| Density | 1.02 g/mL | [1] |

| Boiling Point | 317.8 ± 11.0 °C (Predicted) | [4] |

| Flash Point | 164 °C | |

| Refractive Index | n20/D = 1.57 | [1] |

| Purity | Typically ≥98.0% |[1][2][5] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 1-Phenyl-2-(p-tolyl)ethylamine is classified as an irritant. This classification is the primary driver for the handling and PPE recommendations that follow. It is crucial to understand that while it may not be acutely toxic, its irritant nature can cause significant discomfort and potential injury upon exposure.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | |

| GHS Pictogram | ||

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. | |

Causality Insight: The irritant properties of this amine are attributed to its basicity and its ability to interact with proteins and lipids in epithelial tissues. The amine functional group can disrupt cell membranes and cause localized inflammation, leading to the observed skin and eye irritation. While the GHS classification is "Warning," it is noteworthy that structurally related compounds like 2-phenylethylamine and 1-(p-tolyl)ethylamine can be classified as corrosive (H314: Causes severe skin burns and eye damage).[6][7] This suggests that prolonged or concentrated exposure to 1-Phenyl-2-(p-tolyl)ethylamine could lead to more severe tissue damage than the classification implies, justifying a cautious and rigorous approach to handling.

Section 3: Proactive Safety: Risk Assessment and Engineering Controls

Effective laboratory safety is proactive, not reactive. It begins with a thorough risk assessment before any materials are handled. The goal is to establish a multi-layered defense system where engineering controls provide the primary barrier against exposure.

Caption: A self-validating workflow for handling hazardous chemicals.

-

Engineering Controls (Primary Barrier): All manipulations of 1-Phenyl-2-(p-tolyl)ethylamine, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors or aerosols. The air and light sensitivity of the compound further necessitates a controlled environment that a fume hood can provide, especially if manipulations are prolonged.

-

Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Ensure that all users have read and understood this guide and the relevant Safety Data Sheet. Label all containers clearly with the chemical name and associated GHS hazards.

Section 4: Standard Operating Protocol: Safe Handling and PPE

Personal Protective Equipment (PPE) is the final line of defense and must be used in conjunction with, not as a substitute for, engineering controls.

Step-by-Step Handling Protocol:

-

Pre-Handling Verification:

-

Confirm the chemical fume hood has a valid certification and the sash is at the appropriate working height.

-

Ensure an operational safety shower and eyewash station are within a 10-second travel distance.

-

Assemble all necessary apparatus and reagents before retrieving the chemical to minimize time and movement.

-

-

Donning PPE:

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

-

Hand Protection: Select chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

-

-

Chemical Handling:

-

Retrieve the container from its storage location. Note that it is recommended to store this air-sensitive compound under an inert gas.

-

Perform all transfers and measurements within the fume hood. Use a syringe or cannula for transferring the liquid if it is under an inert atmosphere.

-

If pouring, do so slowly and carefully to avoid splashing. Use a stable funnel for transfers into narrow-mouthed vessels.

-

Keep the container sealed when not in immediate use.

-

-

Post-Handling:

-

Tightly reseal the source container, wiping the exterior if necessary. Return it to its designated storage location.

-

Decontaminate all work surfaces with an appropriate solvent and then soap and water.

-

Properly dispose of contaminated consumables (e.g., pipette tips, weighing boats, gloves) in a designated hazardous waste container.

-

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's purity and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored at room temperature, but a cool, dark place is recommended (<15°C). The container must be kept tightly closed and, due to its air sensitivity, stored under an inert gas like argon or nitrogen.

-

Rationale: Amines can be susceptible to oxidation when exposed to air over time, which can lead to discoloration (e.g., turning from colorless to reddish) and the formation of impurities.[1] Sensitivity to light can also promote degradation pathways. Storing under an inert, cool, and dark environment mitigates these degradation processes, preserving the compound's integrity.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amine group is basic and will react exothermically with acids.

Section 6: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

Caption: Logic diagram for first aid response to chemical exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. This is a medical emergency; seek immediate professional medical evaluation.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Spill Response: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Section 7: Disposal Considerations

All waste containing 1-Phenyl-2-(p-tolyl)ethylamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.

Section 8: Toxicological Profile

The available data classifies this compound primarily as a skin and eye irritant. There is a lack of comprehensive public data on its chronic toxicity, carcinogenicity, or reproductive effects. This absence of data is not an indication of safety. The prudent approach is to treat any chemical with unknown long-term effects as potentially hazardous and to minimize exposure through the rigorous application of the engineering controls and handling protocols outlined in this guide.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-1-Phenyl-2-(p-tolyl)ethylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. (S)-1-Phenyl-2-(p-tolyl)ethylamine | 30339-30-1 | TCI AMERICA [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Leveraging (S)-1-Phenyl-2-(p-tolyl)ethylamine in the Asymmetric Synthesis of Antidepressant Precursors

Introduction: The Imperative of Chirality in Modern Antidepressants

The pharmacological activity of many modern antidepressants is intrinsically linked to their stereochemistry. A significant number of these drugs, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), possess one or more chiral centers. Consequently, they exist as enantiomers, which can exhibit markedly different pharmacodynamic and pharmacokinetic profiles. The use of single-enantiomer drugs can offer significant therapeutic advantages, such as improved efficacy, a better side-effect profile, and reduced metabolic variability compared to their racemic counterparts.

This document provides detailed application notes and protocols for the use of (S)-1-Phenyl-2-(p-tolyl)ethylamine , a versatile chiral amine, in the synthesis of enantiomerically enriched precursors for antidepressant drug development. While not a direct starting material for a currently marketed antidepressant, its structural features and chirality make it an excellent candidate for use as a chiral auxiliary in the asymmetric synthesis of key intermediates. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel and existing chiral antidepressants.

(S)-1-Phenyl-2-(p-tolyl)ethylamine: A Chiral Auxiliary for Asymmetric Synthesis

(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.[1]

The application of (S)-1-Phenyl-2-(p-tolyl)ethylamine as a chiral auxiliary can be particularly effective in the asymmetric synthesis of other chiral amines, which are common structural motifs in antidepressants. The general approach involves the formation of a diastereomeric intermediate, which can be separated, followed by the removal of the auxiliary to yield the desired enantiomerically pure amine.

Protocol 1: Enantioselective Synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine via Reductive Amination

Prior to its use as a chiral auxiliary, enantiomerically pure (S)-1-Phenyl-2-(p-tolyl)ethylamine must be synthesized. The following protocol describes a reliable method for its preparation via asymmetric reductive amination.

Reaction Scheme:

Figure 1: Workflow for the enantioselective synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| p-Tolylacetone | 6176-63-2 | 148.20 g/mol | 14.8 g (0.1 mol) |

| (S)-(-)-α-Methylbenzylamine | 2627-86-3 | 121.18 g/mol | 12.1 g (0.1 mol) |

| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |

| Palladium on Carbon (10%) | 7440-05-3 | - | 1.0 g |

| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | 50 psi |

| Palladium Hydroxide on Carbon (20%) | 12135-22-7 | - | 1.5 g |

| Methanol | 67-56-1 | 32.04 g/mol | 250 mL |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed for chromatography |

| Hexanes | 110-54-3 | 86.18 g/mol | As needed for chromatography |

Step-by-Step Protocol:

-

Imine Formation:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-tolylacetone (14.8 g, 0.1 mol), (S)-(-)-α-methylbenzylamine (12.1 g, 0.1 mol), and toluene (200 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in methanol (150 mL) in a hydrogenation vessel.

-

Carefully add 10% palladium on carbon (1.0 g) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS until the imine is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude diastereomeric amines.

-

-

Diastereomer Separation:

-

The diastereomeric mixture of N-(α-methylbenzyl)-1-phenyl-2-(p-tolyl)ethylamines can be separated by column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

-

Combine the fractions containing the desired (S,S)-diastereomer and concentrate under reduced pressure.

-

-

Hydrogenolysis (Removal of Chiral Auxiliary):

-

Dissolve the purified (S,S)-diastereomer in methanol (250 mL) in a hydrogenation vessel.

-

Add 20% palladium hydroxide on carbon (1.5 g).

-

Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude (S)-1-Phenyl-2-(p-tolyl)ethylamine.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.[2]

-

Protocol 2: Asymmetric Synthesis of a Chiral Amine Intermediate using (S)-1-Phenyl-2-(p-tolyl)ethylamine as a Chiral Auxiliary

This protocol provides a general method for the asymmetric synthesis of a chiral primary amine, a key intermediate in the synthesis of various antidepressants. The example uses a generic ketone, which can be adapted for specific synthetic targets.

Reaction Scheme:

Figure 2: General workflow for the asymmetric synthesis of a chiral amine using (S)-1-Phenyl-2-(p-tolyl)ethylamine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| Prochiral Ketone (e.g., 4'-Chloroacetophenone) | 99-91-2 | 154.59 g/mol | 15.5 g (0.1 mol) |

| (S)-1-Phenyl-2-(p-tolyl)ethylamine | 30339-30-1 | 211.31 g/mol | 21.1 g (0.1 mol) |

| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |

| Titanium(IV) Chloride | 7550-45-0 | 189.68 g/mol | 11.4 g (0.06 mol) |

| Platinum(IV) Oxide (Adam's catalyst) | 1314-15-4 | 227.08 g/mol | 0.5 g |

| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | 50 psi |

| Palladium Hydroxide on Carbon (20%) | 12135-22-7 | - | 1.5 g |

| Methanol | 67-56-1 | 32.04 g/mol | 300 mL |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed for workup |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 g/mol | As needed for workup |

| Sodium Hydroxide (1 M) | 1310-73-2 | 40.00 g/mol | As needed for workup |

Step-by-Step Protocol:

-

Diastereoselective Imine Formation:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral ketone (0.1 mol) and (S)-1-Phenyl-2-(p-tolyl)ethylamine (0.1 mol) in anhydrous toluene (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (0.06 mol) dropwise via syringe. A precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

-

Reduction to Diastereomeric Amines:

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Filter the mixture through Celite to remove titanium dioxide, washing the pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude imine in methanol (200 mL) in a hydrogenation vessel.

-

Add platinum(IV) oxide (0.5 g).

-

Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 12-24 hours.

-

Filter the catalyst through Celite and concentrate the filtrate.

-

-

Separation of Diastereomers:

-

The resulting diastereomeric amines can often be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by column chromatography.

-

For crystallization, dissolve the crude amine mixture in a suitable solvent (e.g., ethanol, isopropanol) and add the resolving acid. The less soluble diastereomeric salt will precipitate.

-

The diastereomeric purity can be assessed by chiral HPLC or NMR spectroscopy.

-

-

Removal of the Chiral Auxiliary:

-

Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., 1 M NaOH) and extract with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the purified diastereomeric amine in methanol (100 mL) in a hydrogenation vessel.

-

Add 20% palladium hydroxide on carbon (1.5 g).

-

Pressurize with hydrogen gas to 50 psi and stir at room temperature for 24-48 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the enantiomerically enriched primary amine.

-

Conclusion

(S)-1-Phenyl-2-(p-tolyl)ethylamine serves as a valuable chiral auxiliary for the asymmetric synthesis of key chiral amine intermediates in antidepressant development. The protocols outlined in this document provide a robust framework for the preparation of the chiral auxiliary itself and its subsequent application in diastereoselective synthesis. By leveraging such chiral auxiliaries, researchers can efficiently access enantiomerically pure building blocks, which is a critical step in the development of safer and more effective antidepressant therapies.

References

-

Chem-Impex. (S)-1-Phenyl-2-(p-tolyl)ethylamine. [Link]

- Google Patents. (1995). Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine.

- Google Patents. (1976). Asymmetric synthesis of phenylisopropylamines.

Sources

Application Notes & Protocols: 1-Phenyl-2-(p-tolyl)ethylamine as a Chiral Building Block for Advanced Functional Materials

Abstract

1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine with significant potential as a versatile building block in the synthesis of advanced functional materials.[1] Its distinct molecular architecture, featuring a stereogenic center, a reactive primary amine, and two aromatic rings, makes it an exemplary candidate for imparting chirality and specific functionalities into polymeric and composite systems. This guide provides a comprehensive overview of the molecule's properties and outlines detailed, field-proven protocols for its application in two key areas: the development of Chiral Stationary Phases (CSPs) for enantioselective chromatography and the synthesis of intrinsically chiral polyamides for optical materials. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind experimental choices, and robust characterization techniques.

Introduction to 1-Phenyl-2-(p-tolyl)ethylamine

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[2][3] 1-Phenyl-2-(p-tolyl)ethylamine, specifically in its enantiomerically pure forms like (S)-1-Phenyl-2-(p-tolyl)ethylamine, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including antidepressants.[1] Its value lies in its ability to facilitate asymmetric synthesis, enabling the creation of enantiomerically pure compounds which is critical for therapeutic efficacy.[1]

Beyond its established role in pharmaceutical synthesis, the structural attributes of this molecule open up compelling opportunities in materials science.[1] The inherent chirality can be transferred to a macromolecular structure or a surface, creating materials capable of enantioselective recognition.[4][5] The phenyl and p-tolyl groups can engage in π-π stacking interactions, influencing the morphology and electronic properties of materials, while the primary amine group provides a reactive handle for covalent immobilization or polymerization.

Key Structural Features:

-

Chiral Center: Enables the creation of materials for asymmetric catalysis and chiral separations.

-

Aromatic Rings (Phenyl & p-tolyl): Contribute to thermal stability and allow for π-stacking interactions, useful in creating ordered material structures.

-

Primary Amine (-NH2): A versatile functional group for covalent bonding to surfaces or incorporation into polymer backbones via reactions like amidation.

Physicochemical Properties

A summary of the key properties for 1-Phenyl-2-(p-tolyl)ethylamine is provided below. These values are critical for reaction planning, solvent selection, and purification processes.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | [1][6][7] |

| Molecular Weight | 211.31 g/mol | [1][6][7] |

| CAS Number | 30339-30-1 ((S)-enantiomer) | [1][6] |

| Appearance | Colorless to red/green clear liquid | [1][6][7] |

| Density | 1.02 g/mL | [1][6][7] |

| Boiling Point | 317.8 ± 11.0 °C (Predicted) | [6] |

| Refractive Index (n20D) | 1.57 | [1][7] |

| Optical Rotation ([α]20D) | +11° (neat, (S)-enantiomer) | [1][6] |

Application Protocol I: Synthesis of a Chiral Stationary Phase (CSP) for HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers.[8][9] By covalently bonding 1-Phenyl-2-(p-tolyl)ethylamine onto a solid support like silica gel, a CSP can be created that resolves racemic mixtures through differential diastereomeric interactions.

Objective: To prepare a robust, covalently bonded CSP for the enantioselective separation of acidic and neutral chiral compounds.

Scientific Rationale

The protocol involves a three-step process. First, silica gel is activated to increase the surface population of reactive silanol (-Si-OH) groups. Second, the activated silica is functionalized with an epoxy-silane linker. This linker creates a reactive epoxide group on the surface, which is ideal for subsequent reaction with the primary amine of our chiral selector under mild conditions.[10] This covalent immobilization strategy ensures the long-term stability of the column, preventing the chiral selector from leaching during operation.[9][11]

Experimental Workflow Diagram

Caption: Workflow for CSP synthesis.

Step-by-Step Protocol

Materials:

-

Porous silica gel (5 µm, 100 Å pore size)

-

Hydrochloric acid (HCl), 6M

-

(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

-

(S)-1-Phenyl-2-(p-tolyl)ethylamine

-

Anhydrous toluene

-

Methanol, HPLC grade

-

Deionized water

Procedure:

-

Silica Activation:

-

Suspend 10 g of silica gel in 100 mL of 6M HCl.

-

Reflux the suspension for 4 hours to remove metallic impurities and maximize surface silanol groups.

-

Filter the silica, wash extensively with deionized water until the filtrate is neutral (pH 7), and then wash with methanol.

-

Dry the activated silica in a vacuum oven at 150°C for 12 hours.

-

-

Epoxy Functionalization (Silanization):

-

Transfer the dried silica to a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add 100 mL of anhydrous toluene, followed by 10 mL of GPTMS.

-

Reflux the mixture for 24 hours.

-

Causality Insight: This step creates a covalent bond between the silica surface and the linker. Anhydrous conditions are critical to prevent self-polymerization of the silane reagent.

-

Cool the mixture, filter the silica, and wash sequentially with toluene and methanol to remove unreacted silane.

-

Dry the epoxy-functionalized silica under vacuum at 80°C for 6 hours.

-

-

Immobilization of Chiral Selector:

-

Suspend the 10 g of epoxy-functionalized silica in 100 mL of anhydrous toluene.

-

Add 5 g (23.6 mmol) of (S)-1-Phenyl-2-(p-tolyl)ethylamine to the suspension.

-

Reflux the mixture for 36 hours under a nitrogen atmosphere.

-

Causality Insight: The primary amine of the chiral selector performs a nucleophilic attack on the epoxide ring, opening it and forming a stable covalent bond.

-

After cooling, filter the final CSP material. Wash thoroughly with toluene, methanol, and diethyl ether to remove any unreacted amine.

-

Dry the CSP under vacuum at 60°C overnight.

-

Characterization and Validation

-

Elemental Analysis: Determine the carbon and nitrogen content (%) of the final CSP to quantify the loading of the chiral selector.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of aromatic C-H and N-H stretching bands from the immobilized selector.

-

Thermogravimetric Analysis (TGA): Measure the weight loss upon heating to determine the organic content and thermal stability of the CSP.

-

Chromatographic Evaluation: Pack the CSP into an HPLC column. Test its enantioselective performance by separating a racemic standard (e.g., ibuprofen or another profen drug).

Application Protocol II: Synthesis of an Intrinsically Chiral Polyamide

Incorporating chiral units directly into a polymer backbone can create materials with unique optical properties, such as the ability to rotate plane-polarized light or exhibit circular dichroism.[4][5] Such polymers are valuable in the development of chiral sensors, membranes for enantioselective separation, and materials for circularly polarized luminescence.[4]

Objective: To synthesize a chiral polyamide via solution polymerization of (S)-1-Phenyl-2-(p-tolyl)ethylamine with a suitable diacyl chloride.

Scientific Rationale

This protocol uses a classic condensation polymerization reaction between a diamine and a diacyl chloride. By using our chiral amine (which acts as a monoamine here for simplicity, but could be derivatized into a diamine for higher molecular weights) and a diacyl chloride like terephthaloyl chloride, we form robust amide bonds. The chirality of the amine monomer is transferred to the polymer chain, forcing it to adopt a specific conformation.[4] N,N-Dimethylacetamide (DMAc) is used as a polar aprotic solvent to dissolve the monomers and the resulting polymer, while an acid scavenger like pyridine is added to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for chiral polyamide synthesis.

Step-by-Step Protocol

Materials:

-

(S)-1-Phenyl-2-(p-tolyl)ethylamine

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

Monomer Dissolution:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2.11 g (10 mmol) of (S)-1-Phenyl-2-(p-tolyl)ethylamine and 0.87 mL (10.8 mmol) of anhydrous pyridine in 30 mL of anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

-

Polymerization:

-

In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc.

-

Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30 minutes.

-

Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side reactions, leading to a higher molecular weight polymer.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become viscous as the polymer forms.

-

-

Purification:

-

Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. This will cause the polyamide to precipitate as a fibrous solid.

-

Filter the polymer and wash it thoroughly with fresh methanol to remove unreacted monomers, pyridine hydrochloride, and residual solvent.

-

Redissolve the polymer in a minimal amount of DMAc and re-precipitate it into methanol to further purify it.

-

Collect the final polymer by filtration and dry it in a vacuum oven at 70°C for 24 hours.

-

Characterization and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polyamide structure and the formation of the amide bond.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Circular Dichroism (CD) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and record the CD spectrum. A non-zero CD signal confirms that the chirality from the monomer has been successfully transferred to the polymer, inducing a preferential secondary structure (e.g., a helical conformation).[12][13][14]

| Parameter | Expected Result | Significance |

| Molecular Weight (Mw) | 15,000 - 30,000 g/mol | Indicates successful polymerization. |

| Polydispersity Index (PDI) | 1.8 - 2.5 | Typical for step-growth polymerization. |

| CD Signal | Non-zero Cotton effects | Confirms macroscopic chirality. |

Conclusion

1-Phenyl-2-(p-tolyl)ethylamine is a highly promising, yet underexplored, building block for materials science. The protocols detailed herein provide robust and reproducible methods for leveraging its unique chiral and chemical properties. The creation of covalently bonded chiral stationary phases offers a direct path to applications in analytical and preparative enantioseparations. Furthermore, its incorporation into polymer backbones paves the way for novel optical materials with tailored chiroptical properties. These methodologies serve as a foundational platform for researchers to explore, innovate, and develop the next generation of advanced functional materials.

References

- Chem-Impex International. (n.d.). (S)-1-Phenyl-2-(p-tolyl)ethylamine.

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

- ChemistryTuition.Net. (2014). A2 synthesis of phenyl amine.

-

National Institutes of Health, PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.

-

MDPI. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Retrieved from [Link]

- ScienceDirect. (2023).

-

PubMed Central. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Chiral polymer hosts for circularly polarized electroluminescence devices.

-

ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved from [Link]

- Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision.

-

PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

- PubMed Central. (2024).

- SpringerLink. (n.d.). Chiral polymers.

- Regis Technologies. (n.d.).

- Wikipedia. (n.d.). Phenethylamine.

- YouTube. (2023). A short Chiral Pool Synthesis.

- Biomolecules & Therapeutics. (2022).

- ResearchGate. (2023). Chiral amines as initiators for ROP and chiral induction on poly(2-aminoisobutyric acid) chains.

- YouTube. (2023).

-

MDPI. (2019). The Chirality Induction and Modulation of Polymers by Circularly Polarized Light. Retrieved from [Link]

- Wikipedia. (n.d.). Polylactic acid.

- Element Lab Solutions. (n.d.). HPLC Chiral Columns.

- CCS Chemistry. (2022).

- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.

-

ACS Publications. (2017). Circular Dichroism Imaging: Mapping the Local Supramolecular Order in Thin Films of Chiral Functional Polymers. Retrieved from [Link]

- SciSpace. (2021).

- YouTube. (2014). Synthesis of Polyamides.

- MDPI. (2024).

- Alfa Chemistry. (n.d.). Chiral Amines.

- Biotage. (2023).

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- PubMed. (1996). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral polymer hosts for circularly polarized electroluminescence devices - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]

- 7. 1-Phenyl-2-(p-tolyl)ethylamine | 30275-30-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. hplc.eu [hplc.eu]

- 10. mdpi.com [mdpi.com]

- 11. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Topic: Analytical Methods for the Quantification of 1-Phenyl-2-(p-tolyl)ethylamine

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-Phenyl-2-(p-tolyl)ethylamine

1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that serves as a significant building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in various bioactive molecules, and it is often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The stereochemistry of such compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the ability to accurately and precisely quantify the total amount of 1-Phenyl-2-(p-tolyl)ethylamine and to determine its enantiomeric purity is paramount for quality control, process optimization, and regulatory compliance in drug development.

This guide provides a detailed overview of the primary analytical methodologies for the quantification of 1-Phenyl-2-(p-tolyl)ethylamine, tailored for professionals in research and drug development. We will explore the causality behind method selection and provide robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) for potency and purity, Chiral HPLC for enantiomeric separation, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex matrices.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is dictated by the analytical question. Are you determining the purity of a bulk substance, resolving enantiomers, or measuring low concentrations in a biological fluid? Each scenario demands a different approach.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for assessing the purity and potency of the active pharmaceutical ingredient (API) or intermediate. It excels at separating the main compound from synthesis-related impurities. Its reliability and cost-effectiveness make it ideal for routine quality control.

-

Chiral HPLC: Since 1-Phenyl-2-(p-tolyl)ethylamine is chiral, separating its enantiomers is often a regulatory and scientific necessity.[3] This technique uses a chiral stationary phase (CSP) to differentiate between the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee), a critical quality attribute.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For amines like 1-Phenyl-2-(p-tolyl)ethylamine, derivatization is often required to improve chromatographic behavior and prevent peak tailing.[4][5] GC-MS provides excellent specificity due to its mass fragmentation patterns.[6][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity, making it the premier choice for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological matrices such as plasma, urine, or tissue homogenates.[8][9] LC-MS/MS methods are crucial for pharmacokinetic and drug metabolism studies.[8][10]

For the purposes of this comprehensive guide, we will focus on providing detailed protocols for HPLC-UV, Chiral HPLC, and LC-MS/MS, as they represent the most common and critical analytical needs in a drug development setting.

Visualizing the Analytical Workflow

The overall process, from sample handling to data reporting, follows a structured path to ensure data integrity and reproducibility.

Caption: General workflow for quantitative analysis.

Protocol 1: Purity and Potency Determination by Reverse-Phase HPLC-UV

1.1. Principle & Causality

This method uses a non-polar stationary phase (C18) and a polar mobile phase to separate 1-Phenyl-2-(p-tolyl)ethylamine from potential non-polar and moderately polar impurities. Quantification is based on the principle that the absorbance of UV light by the analyte is directly proportional to its concentration (Beer-Lambert Law). The wavelength of 210 nm is chosen as it is a common wavelength for aromatic amine detection, providing good sensitivity.[11]

1.2. Materials & Reagents

-

Analyte: 1-Phenyl-2-(p-tolyl)ethylamine reference standard (>99.5% purity)

-

Solvents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent)

-

Buffer: Formic Acid (FA, >99%) or Trifluoroacetic Acid (TFA, >99%)

-

Equipment: Standard HPLC system with UV/PDA detector, analytical balance, volumetric flasks, autosampler vials.

1.3. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for reverse-phase separation of small molecules. Provides good resolution and peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines by protonating silanol groups and the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the non-polar column. |

| Gradient | 30% B to 95% B over 15 min, hold 2 min, return to 30% B over 1 min, equilibrate 5 min | A gradient ensures elution of compounds with varying polarities and cleans the column effectively. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temperature | 30 °C | Controls retention time stability and improves peak symmetry. |

| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |

| Detection | UV at 210 nm | Provides high sensitivity for the aromatic rings in the analyte structure. |

1.4. Step-by-Step Protocol

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

-

Sample Preparation: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.

-

System Suitability: Before running samples, inject the standard solution five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

-

Analysis: Inject the standard and sample solutions in a defined sequence (e.g., standard, blank, sample 1, sample 2, standard).

-

Calculation: Calculate the purity or potency using the external standard method:

-

Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Protocol 2: Enantiomeric Purity by Chiral HPLC

2.1. Principle & Causality

This method is crucial for resolving the (S) and (R) enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine. It employs a Chiral Stationary Phase (CSP) that contains a chiral selector. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times. Normal-phase chromatography (using non-polar solvents like hexane) is often preferred for chiral separations as it can enhance the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for resolution.

2.2. Materials & Reagents

-

Analyte: Racemic and enantiomerically pure (if available) 1-Phenyl-2-(p-tolyl)ethylamine standards.

-

Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade).

-

Additive: Diethylamine (DEA) or Trifluoroacetic Acid (TFA).

-

Equipment: HPLC system with UV/PDA detector, Chiral column.

2.3. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H (Cellulose-based) or Chiralpak AD-H (Amylose-based), 4.6 x 250 mm, 5 µm | These are common CSPs effective for separating a wide range of chiral amines.[12] Screening may be needed. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | The alcohol acts as the polar modifier, while DEA is a basic additive that minimizes peak tailing for amines. |

| Mode | Isocratic | Isocratic elution provides stable and reproducible retention times, which is critical for peak identification. |

| Flow Rate | 0.8 mL/min | A slightly lower flow rate often improves resolution on chiral columns. |

| Column Temperature | 25 °C | Temperature can significantly affect chiral separation; maintaining a constant temperature is crucial. |

| Injection Volume | 5 µL | Avoids overloading, which can severely degrade chiral resolution. |

| Detection | UV at 220 nm | A common wavelength for aromatic compounds providing a good signal. |

2.4. Step-by-Step Protocol

-

Standard/Sample Preparation: Prepare a ~200 µg/mL solution of the test sample in the mobile phase. Prepare a similar solution of the racemic standard to identify the retention times of both enantiomers.

-

Peak Identification: Inject the racemic standard to determine the retention times (RT1 and RT2) of the two enantiomers. If an enantiopure standard is available, inject it to confirm which peak corresponds to which enantiomer.

-

Analysis: Inject the test sample.

-

Calculation: Calculate the enantiomeric excess (ee%) as follows:

-

Let Area1 and Area2 be the peak areas of the two enantiomers.

-

ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100

-

Protocol 3: Quantification in Biological Matrix by LC-MS/MS

3.1. Principle & Causality

This protocol is designed for ultra-sensitive quantification in a complex medium like human plasma, essential for pharmacokinetic studies. It involves a sample cleanup step to remove proteins and other interferences, followed by LC separation and detection by a triple quadrupole mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).[9][10]

3.2. Sample Preparation Workflow: Protein Precipitation

Protein precipitation is a fast and effective method for removing the bulk of matrix proteins before injection.

Caption: Protein precipitation workflow for plasma samples.

3.3. LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column with smaller particles is used for fast, high-efficiency separations compatible with MS. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient electrospray ionization (ESI). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase LC-MS. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min | A rapid gradient allows for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible chromatography. |

| Injection Volume | 5 µL | Balances sensitivity with the need to minimize matrix effects. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amines readily form positive ions [M+H]+ in an acidic environment. |

| MRM Transitions | Analyte: Q1 212.2 -> Q3 119.1 (example); IS: Q1 218.2 -> Q3 125.1 (d6-IS example) | Specific mass transitions must be optimized experimentally. The transition corresponds to the precursor ion and a stable product ion. |

| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |

3.4. Step-by-Step Protocol

-

Prepare Calibration Curve & QCs: Spike known concentrations of the analyte into blank plasma to create calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high).

-

Sample Extraction: Process all standards, QCs, and unknown samples according to the protein precipitation workflow described in the diagram above.

-

Analysis: Create a sequence in the LC-MS/MS software and run the samples.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression to fit the curve. Determine the concentrations of QCs and unknown samples from this curve.

Method Validation: Ensuring Trustworthy Data

Every protocol must be validated to prove its suitability for the intended purpose.[13][14] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters are summarized below.[9][14][15]

| Parameter | Acceptance Criteria (Typical) | Why It's Important |

| Specificity/Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | Ensures the signal being measured is only from the analyte of interest.[13] |

| Linearity & Range | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). | Confirms a direct, proportional relationship between signal and concentration. |

| Accuracy (Trueness) | Mean concentration within ±15% of nominal for QCs. | Measures how close the experimental value is to the true value. |

| Precision (Repeatability) | %RSD ≤ 15% for QCs (≤ 20% at LLOQ). | Measures the degree of scatter between a series of measurements. |

| Limit of Quantification (LOQ) | The lowest concentration on the curve that meets accuracy and precision criteria. | Defines the lowest concentration that can be reliably quantified.[15] |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest concentration that can be reliably detected, but not necessarily quantified.[15] |

| Stability | Analyte concentration remains within ±15% of initial after storage/processing. | Ensures the analyte does not degrade during sample handling, storage, or analysis. |

References

-

OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. Available from: [Link].

-

BioAgilytix. LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link].

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available from: [Link].

-

Agilent Technologies. Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. Available from: [Link].

-

SIELC Technologies. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies. Available from: [Link].

-

Sahoo CK, et al. Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link].

-

Chem-Impex. (S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. Available from: [Link].

-

Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography/Mass Spectrometry. Longdom Publishing. Available from: [Link].

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. Available from: [Link].

-

ResearchGate. Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. ResearchGate. Available from: [Link].

-

PubMed. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. PubMed. Available from: [Link].

-

National Center for Biotechnology Information. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. NIH. Available from: [Link].

-

PubMed. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements. PubMed. Available from: [Link].

-

ClinMed International Library. Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography with Flame Ionization Detector. ClinMed International Library. Available from: [Link].

-

MDPI. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. Available from: [Link].

-

Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link].

-

Spectroscopy Online. Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. Available from: [Link].

-

Shimadzu. C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Shimadzu. Available from: [Link].

-

ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Available from: [Link].

-

ResearchGate. gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. ResearchGate. Available from: [Link].

-

International Journal of Research in Pharmacy and Chemistry. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available from: [Link].

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link].

-

National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available from: [Link].

-

National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. NIH. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. osha.gov [osha.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioagilytix.com [bioagilytix.com]

- 9. hpst.cz [hpst.cz]

- 10. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 14. emerypharma.com [emerypharma.com]

- 15. clinmedjournals.org [clinmedjournals.org]

Troubleshooting & Optimization

Improving enantiomeric excess in 1-Phenyl-2-(p-tolyl)ethylamine synthesis

A Guide to Improving Enantiomeric Excess for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial in the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine?

A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. For instance, a mixture containing 75% of one enantiomer and 25% of the other has an enantiomeric excess of 50%.[1] In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. Therefore, achieving a high enantiomeric excess is essential to ensure the desired therapeutic effect and to avoid potential adverse effects from the other enantiomer.[2]

Q2: What are the primary strategies for achieving high enantiomeric excess in amine synthesis?